Cas no 1067237-58-4 (2-fluoro-N-Methyl BenzeneethanaMine HCL)

2-Fluoro-N-Methyl Benzeneethanamine HCl is a fluorinated organic compound with a molecular structure featuring a benzene ring substituted with a fluoro group and an N-methyl ethylamine side chain, in its hydrochloride salt form. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active intermediates. The fluorine substitution enhances metabolic stability and bioavailability, while the hydrochloride salt improves solubility and handling properties. Its well-defined chemical properties make it suitable for use in synthetic applications requiring precise structural modifications. The compound is typically handled under controlled conditions to ensure stability and purity.
2-fluoro-N-Methyl BenzeneethanaMine HCL structure
1067237-58-4 structure
Product Name:2-fluoro-N-Methyl BenzeneethanaMine HCL
CAS No:1067237-58-4
MF:C9H13ClFN
MW:189.657624959946
MDL:MFCD20488010
CID:2118115
Update Time:2025-05-20

2-fluoro-N-Methyl BenzeneethanaMine HCL Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N-methyl Benzeneethanamine hydrochloride
    • 2-fluoro-N-methyl Benzeneethanamine HCL
    • CID 129317614
    • 2-Fluoro-N-methylbenzeneethanamine hydrochloride (1:1)
    • 2-(2-Fluorophenyl)-N-methylethanamine hydrochloride (1:1)
    • 2-fluoro-N-Methyl BenzeneethanaMine HCL
    • MDL: MFCD20488010
    • Inchi: 1S/C9H12FN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H
    • InChI Key: AIQYDGJZXRPRFA-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC=CC=1CCNC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Topological Polar Surface Area: 12

Experimental Properties

  • Color/Form: No data avaiable
  • Density: No data available
  • Melting Point: 152-153 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • Vapor Pressure: No data available

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Additional information on 2-fluoro-N-Methyl BenzeneethanaMine HCL

Comprehensive Analysis of 2-Fluoro-N-Methyl Benzeneethanamine HCl (CAS No. 1067237-58-4): Properties, Applications, and Industry Insights

In the rapidly evolving field of pharmaceutical intermediates and fine chemicals, 2-Fluoro-N-Methyl Benzeneethanamine HCl (CAS No. 1067237-58-4) has garnered significant attention due to its unique structural properties and versatile applications. This compound, often referred to in scientific literature as a fluorinated aromatic amine derivative, plays a pivotal role in modern drug discovery and material science. Its molecular structure combines a fluoro-substituted benzene ring with an ethylamine backbone, making it a valuable building block for synthesizing complex molecules.

The growing demand for high-purity chemical reagents in biomedical research has positioned 2-Fluoro-N-Methyl Benzeneethanamine HCl as a compound of interest. Researchers frequently search for information about its solubility profile, stability under various conditions, and compatibility with common reaction media. Recent studies highlight its potential as a precursor in developing novel therapeutic agents, particularly in the field of central nervous system (CNS) drug development, where fluorinated compounds show enhanced blood-brain barrier permeability.

From a synthetic chemistry perspective, the presence of both fluorine and methylamine moieties in 2-Fluoro-N-Methyl Benzeneethanamine HCl (CAS No. 1067237-58-4) offers multiple sites for selective functionalization. This characteristic makes it particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry. Industry professionals often inquire about optimal storage conditions, handling precautions, and analytical methods for quality control, reflecting the compound's importance in GMP-compliant manufacturing processes.

The thermal and pH stability of 2-Fluoro-N-Methyl Benzeneethanamine HCl has become a trending topic among process chemists, especially those working on continuous flow synthesis systems. Recent forum discussions and patent literature reveal innovative applications in catalysis and asymmetric synthesis. Furthermore, its crystalline form and hygroscopic properties are frequently examined parameters, as these characteristics directly impact formulation development in pharmaceutical applications.

Environmental considerations have brought attention to the green chemistry aspects of producing and utilizing 2-Fluoro-N-Methyl Benzeneethanamine HCl. Researchers are actively investigating eco-friendly purification methods and atom-efficient synthetic routes for this compound. The scientific community's interest aligns with broader industry trends toward sustainable chemical manufacturing, making this fluorinated amine derivative a case study in balancing molecular complexity with environmental responsibility.

Analytical characterization of 2-Fluoro-N-Methyl Benzeneethanamine HCl (CAS No. 1067237-58-4) typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods verify the compound's structural integrity and chemical purity, which are critical parameters for end-users in academic research and industrial applications. The emergence of quality-by-design (QbD) approaches in chemical manufacturing has further emphasized the need for comprehensive spectroscopic data and batch-to-batch consistency documentation.

In the context of intellectual property landscape, 2-Fluoro-N-Methyl Benzeneethanamine HCl appears in numerous patent applications related to bioactive molecules and functional materials. Legal professionals and R&D teams often search for information about its patent status and freedom-to-operate considerations. The compound's structural features make it a valuable scaffold for innovation in multiple chemical domains, from agrochemicals to electronic materials.

The global market for fluorinated fine chemicals continues to expand, with 2-Fluoro-N-Methyl Benzeneethanamine HCl representing an important segment. Supply chain professionals monitor regional availability, technical specifications, and regulatory compliance aspects of this material. Recent advancements in custom synthesis capabilities and scale-up technologies have improved access to this compound, supporting its growing applications across diverse scientific disciplines.

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